Leu-Leu-ome HBr

Übersicht

Beschreibung

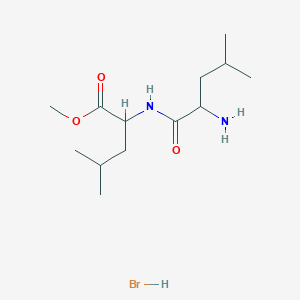

L-Leucine, L-leucyl-, methyl ester, monohydrobromide is a useful research compound. Its molecular formula is C13H27BrN2O3 and its molecular weight is 339.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Leucine, L-leucyl-, methyl ester, monohydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Leucine, L-leucyl-, methyl ester, monohydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Induktion von Protease-abhängigem Zelltod (Apoptose)

Leu-Leu-ome HBr kann verwendet werden, um Protease-abhängigen Zelltod, auch bekannt als Apoptose, in Immunzellen zu induzieren . Dazu gehören Mastzellen, Phagozyten, Monozyten/Makrophagen und natürliche Killerzellen .

Selektive Toxizität für natürliche Killer-T-Zellen

Es wurde festgestellt, dass diese Verbindung toxisch für natürliche Killer-T-Zellen ist . Diese Eigenschaft kann in Forschungsstudien nützlich sein, die die Funktion und das Verhalten dieser Zellen untersuchen.

Verwendung in Studien zu zytotoxischen T-Lymphozyten

This compound hat eine selektive Toxizität für zytotoxische T-Lymphozyten (CTL) ohne nachteilige Auswirkungen auf eine Vielzahl anderer lymphatischer oder nicht-lymphatischer Zelltypen . Dies macht es zu einem wertvollen Werkzeug in Studien, die sich auf CTLs konzentrieren.

Anwendung in der Makrophagenforschung

Die Verbindung hat eine selektive Toxizität für Makrophagen (M phi) ohne nachteilige Auswirkungen auf eine Vielzahl anderer lymphatischer oder nicht-lymphatischer Zelltypen . Diese Eigenschaft ist besonders nützlich in der Makrophagenforschung.

Verwendung in Studien zur Unterdrückung der Antikörperproduktion

This compound wurde in Studien verwendet, die die Unterdrückung der Antikörperproduktion aus menschlichen peripheren Blutlymphozyten untersuchen .

Anwendung in Studien zur Graft-versus-Leukämie-Aktivität

Mit this compound behandelte Lymphozyteninfusionen wurden in Studien verwendet, die die Graft-versus-Leukämie-Aktivität untersuchen . Die Eigenschaften der Verbindung ermöglichen die Vermittlung dieser Aktivität mit minimalem Risiko einer Graft-versus-Host-Krankheit .

Wirkmechanismus

Target of Action

Leu-Leu-ome HBr primarily targets immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . These cells play crucial roles in the immune response, with functions ranging from pathogen destruction to the regulation of inflammation.

Mode of Action

The compound interacts with its targets by inducing protease-dependent cell death, also known as apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.

Biochemical Pathways

This compound affects the apoptosis pathway within the targeted immune cells . It is condensed into a membranolytic polymer via the transpeptidase action of cathepsin C within lysosomes . This leads to the disruption of the lysosomal membrane, causing the release of lysosomal enzymes into the cytosol and ultimately leading to cell death.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in targeted immune cells . This can lead to a decrease in the number of these cells, potentially affecting the body’s immune response.

Biochemische Analyse

Biochemical Properties

Leu-Leu-ome Hydrobromide is known to interact with various enzymes, proteins, and other biomolecules. It is a lysosomal damaging agent (lysosomotropic) and is condensed into a membranolytic polymer via the transpeptidase action of cathepsin C within lysosomes . This interaction plays a crucial role in the compound’s biochemical properties .

Cellular Effects

Leu-Leu-ome Hydrobromide has been shown to have significant effects on various types of cells and cellular processes. It can induce protease-dependent cell death (apoptosis) in immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . This compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Leu-Leu-ome Hydrobromide involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leu-Leu-ome Hydrobromide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Leu-Leu-ome Hydrobromide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Leu-Leu-ome Hydrobromide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Leu-Leu-ome Hydrobromide is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Leu-Leu-ome Hydrobromide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

L-Leucine, L-leucyl-, methyl ester, monohydrobromide (commonly referred to as Leu-Leu-OMe) is a dipeptide derivative of L-leucine that has been extensively studied for its biological activities, particularly its immunosuppressive properties. This article reviews the compound's biological activity, focusing on its effects on various immune cells, mechanisms of action, and potential therapeutic applications.

Overview of L-Leucine and Its Derivatives

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic regulation. The methyl ester form of L-leucine enhances its lipophilicity, potentially influencing its absorption and bioactivity. The compound under discussion, L-leucyl-L-leucine methyl ester, has been shown to exhibit selective toxicity towards certain immune cell types.

Immunosuppressive Activity

Research indicates that Leu-Leu-OMe selectively ablates cytotoxic lymphocytes while sparing helper T cells and B cells. The following key findings summarize its immunosuppressive activity:

- Selective Cytotoxicity : Leu-Leu-OMe has been shown to eliminate natural killer (NK) cell function without affecting the proliferation of other lymphocyte populations. Studies demonstrated that concentrations sufficient to deplete NK cells did not impact the viability or function of several tumor lines and lymphocyte types .

- Mechanism of Action : The cytotoxic effects are mediated through the production of membranolytic metabolites by a lysosomal thiol protease known as dipeptidyl peptidase I (DPPI). This enzyme is present in higher concentrations in cytotoxic lymphocytes than in other cell types, making them more susceptible to Leu-Leu-OMe .

Mechanisms Underlying Cytotoxicity

The mechanism by which Leu-Leu-OMe exerts its effects involves several steps:

- Uptake by Lymphocytes : The compound is taken up by immune cells via a novel dipeptide-specific facilitated transport system. This uptake is crucial for its cytotoxic action .

- Activation of DPPI : Once inside the cytotoxic lymphocytes, Leu-Leu-OMe is processed by DPPI, leading to the formation of toxic metabolites that disrupt cell membranes .

- Impact on Immune Response : The depletion of NK cells and cytotoxic T lymphocytes (CTLs) results in a compromised immune response, which could be beneficial in conditions where immune suppression is desired, such as transplant rejection or autoimmune diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of Leu-Leu-OMe:

- Study on Human Lymphocytes : A study demonstrated that exposure to Leu-Leu-OMe resulted in a significant reduction in cytotoxic lymphocyte populations while maintaining the functionality of helper T cells and B cells. This selective killing was attributed to the differential expression of DPPI among lymphocyte subsets .

- Animal Models : In murine models, administration of Leu-Leu-OMe led to reduced activity of NK cells and CTLs, indicating potential applications in modulating immune responses during graft-versus-host disease (GVHD) or other inflammatory conditions .

Potential Therapeutic Applications

Given its immunosuppressive properties, Leu-Leu-OMe may have several therapeutic applications:

- Transplantation : It could be used to prevent organ rejection by selectively depleting cytotoxic lymphocytes involved in graft rejection.

- Autoimmune Diseases : By modulating immune responses, it may offer a new avenue for treating autoimmune diseases where overactive lymphocyte responses are detrimental.

Eigenschaften

IUPAC Name |

methyl 2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3.BrH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPBCIHWFATZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585203 | |

| Record name | Methyl leucylleucinate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16689-14-8 | |

| Record name | Methyl leucylleucinate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.